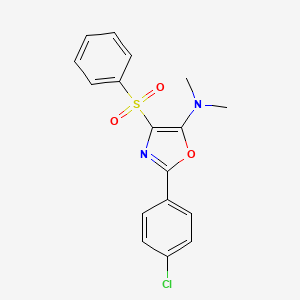
4-(benzenesulfonyl)-2-(4-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(benzenesulfonyl)-2-(4-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine is a useful research compound. Its molecular formula is C17H15ClN2O3S and its molecular weight is 362.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(benzenesulfonyl)-2-(4-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine is a compound of significant interest due to its potential biological activities. This article aims to explore its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves a multi-step reaction process. Key steps may include the formation of the oxazole ring and the introduction of the benzenesulfonyl and chlorophenyl groups. The detailed synthetic pathway is essential for understanding the structure-activity relationship (SAR) of this compound.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit notable antitumor properties. For instance, a study evaluated a series of benzene sulfonamides and their derivatives for in vitro antitumor activity against various cancer cell lines. One prominent compound showed significant selectivity towards non-small cell lung cancer (NCI-H522) and melanoma (SK-MEL-2) cell lines with GI50 values as low as 0.1 µM .
Antimicrobial Activity
The compound's antimicrobial potential has also been explored. Similar oxazole derivatives have demonstrated effectiveness against bacterial biofilms and fungal infections. For example, certain derivatives showed up to 94% inhibition of biofilm formation at specific concentrations, indicating their potential as antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. The presence of specific functional groups, such as the benzenesulfonyl and chlorophenyl moieties, significantly influences the compound's interaction with biological targets.
| Functional Group | Impact on Activity |
|---|---|
| Benzenesulfonyl | Enhances solubility and bioavailability |
| Chlorophenyl | Increases potency against certain cancer cells |
| Dimethyl substitution | Modulates lipophilicity and cellular uptake |
Case Studies
Several studies have documented the biological activities of compounds related to this compound:
- Antitumor Efficacy : A series of sulfonamide derivatives were tested for their efficacy against various cancer cell lines. Notably, compounds with similar structures exhibited IC50 values in the nanomolar range against aggressive cancer types .
- Antimicrobial Properties : Research on related oxazole derivatives highlighted their ability to inhibit bacterial growth and biofilm formation effectively. These findings suggest that modifications in the structure can lead to enhanced antimicrobial activity .
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-2-(4-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-20(2)17-16(24(21,22)14-6-4-3-5-7-14)19-15(23-17)12-8-10-13(18)11-9-12/h3-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWMCYGMUAVMJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=C(O1)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













